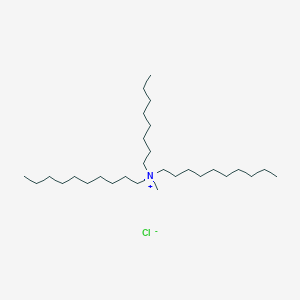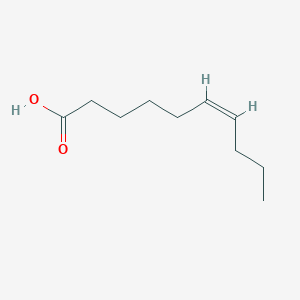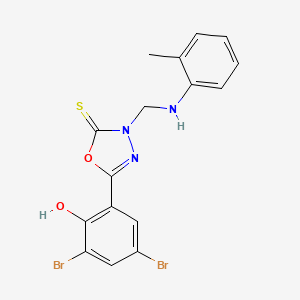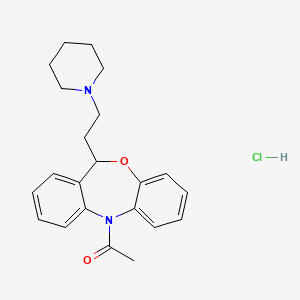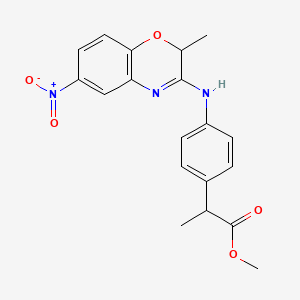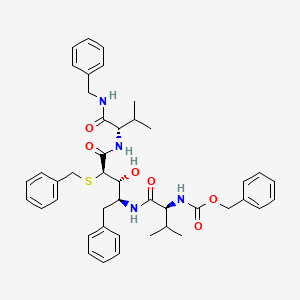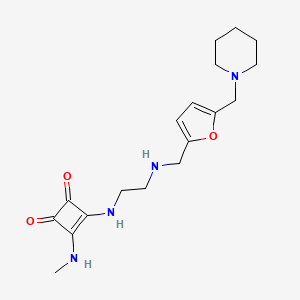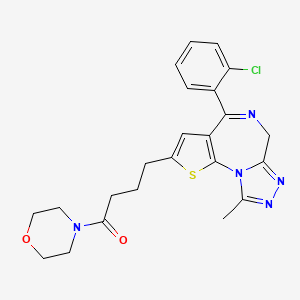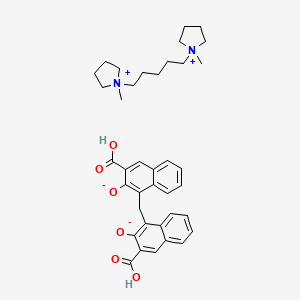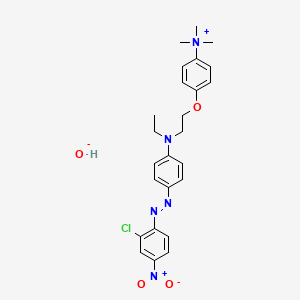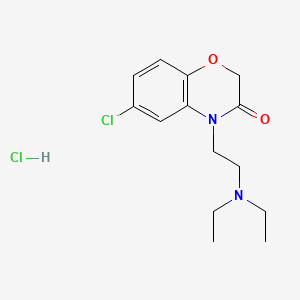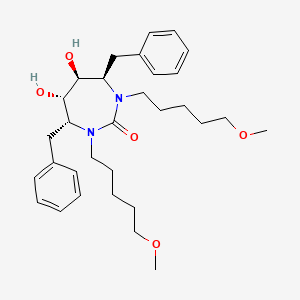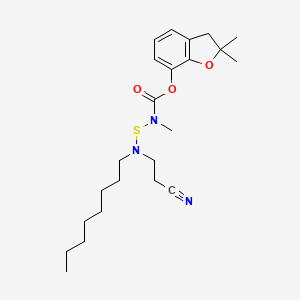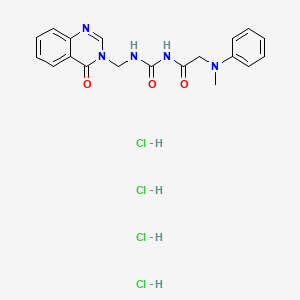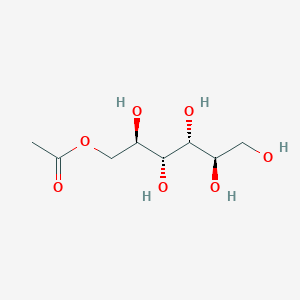
Mannitol 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannitol 1-acetate is a derivative of mannitol, a naturally occurring six-carbon sugar alcohol. Mannitol is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound retains many of these beneficial properties while offering unique chemical characteristics that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mannitol 1-acetate can be synthesized through the acetylation of mannitol. The process typically involves the reaction of mannitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1-position of mannitol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Mannitol 1-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound back to mannitol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of mannitol-derived aldehydes or acids.
Reduction: Regeneration of mannitol.
Substitution: Formation of various mannitol derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mannitol 1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other derivatives.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an osmotic diuretic.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products
Mecanismo De Acción
The mechanism of action of mannitol 1-acetate is closely related to its parent compound, mannitol. Mannitol exerts its effects by elevating blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This property is particularly useful in reducing intracranial and intraocular pressure . This compound is believed to retain these osmotic properties while offering additional benefits due to its acetylated structure .
Comparación Con Compuestos Similares
Mannitol: The parent compound, widely used as a sweetener and osmotic diuretic.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A sugar alcohol used as a sweetener with distinct chemical properties.
Uniqueness of Mannitol 1-acetate:
Propiedades
Número CAS |
28976-37-6 |
|---|---|
Fórmula molecular |
C8H16O7 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] acetate |
InChI |
InChI=1S/C8H16O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h5-9,11-14H,2-3H2,1H3/t5-,6-,7-,8-/m1/s1 |
Clave InChI |
XEMCIUAYUWMMMF-WCTZXXKLSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(=O)OCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


